molecular formula C11H15NO4S B7820147 3-[(3,5-Dimethylphenyl)sulfamoyl]propanoicacid

3-[(3,5-Dimethylphenyl)sulfamoyl]propanoicacid

Cat. No.: B7820147
M. Wt: 257.31 g/mol
InChI Key: PLQRVWCXDIBUBR-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)sulfamoyl]propanoic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group attached to a propanoic acid moiety, with a 3,5-dimethylphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)sulfamoyl]propanoic acid typically involves the reaction of 3,5-dimethylbenzenesulfonamide with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfamoyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)sulfamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its therapeutic potential in treating conditions that involve enzyme dysregulation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)sulfamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt the normal enzymatic activity, thereby exerting its biological effects. The pathways involved often include the inhibition of key metabolic enzymes, which can have downstream effects on various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethylphenyl)sulfamoyl]acetic acid
  • 3-[(3,5-Dimethylphenyl)sulfamoyl]butanoic acid
  • 3-[(3,5-Dimethylphenyl)sulfamoyl]pentanoic acid

Uniqueness

3-[(3,5-Dimethylphenyl)sulfamoyl]propanoic acid is unique due to its specific combination of a sulfamoyl group with a propanoic acid moiety and a 3,5-dimethylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(3,5-dimethylphenyl)sulfamoyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-5-9(2)7-10(6-8)12-17(15,16)4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQRVWCXDIBUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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